molecular formula C28H25N3O5 B12132185 N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide

Cat. No.: B12132185
M. Wt: 483.5 g/mol
InChI Key: VJSLAIRJUNTRNJ-UHFFFAOYSA-N
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Description

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is a complex organic compound featuring a quinazoline core, a naphthalene ring, and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the trimethoxyphenyl group and the naphthalene ring. Common reagents used in these reactions include various amines, carboxylic acids, and methoxy-substituted benzaldehydes. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is unique due to its specific combination of structural features, including the quinazoline core, naphthalene ring, and trimethoxyphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H25N3O5/c1-34-24-13-18(14-25(35-2)26(24)36-3)17-11-22-21(23(32)12-17)15-29-28(30-22)31-27(33)20-10-6-8-16-7-4-5-9-19(16)20/h4-10,13-15,17H,11-12H2,1-3H3,(H,29,30,31,33)

InChI Key

VJSLAIRJUNTRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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